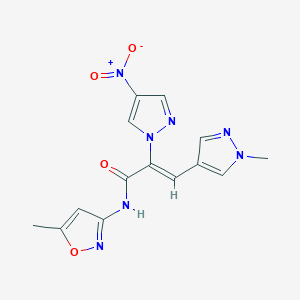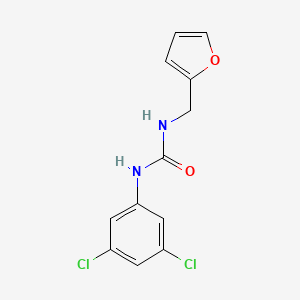
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as DFMDG, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience and pharmacology. This compound belongs to the class of diazepanone derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood, but it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. This compound is thought to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to reduce anxiety and promote relaxation, as well as its potential to reduce seizure activity and protect against neurodegeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high potency and specificity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential for toxicity and the need for specialized equipment and reagents for its synthesis.
Orientations Futures
There are many potential future directions for research involving 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, including its potential use in the treatment of various neurological disorders such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is also needed to better understand the exact mechanism of action of this compound and to explore its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the development of novel synthetic methods for this compound and related compounds may lead to the discovery of new and more effective drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves a multi-step process that requires the use of specialized equipment and reagents. The most common method for synthesizing this compound involves the reaction of 4-fluorobenzyl bromide with N,N-dimethylglycine in the presence of a base, followed by the condensation of the resulting intermediate with isopropylamine and subsequent cyclization to form the final product.
Applications De Recherche Scientifique
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has shown promising results in various scientific research studies, including its potential use as an anxiolytic, sedative, and anticonvulsant agent. This compound has also been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)acetyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-14(2)17-12-22(19(25)13-21(3)4)10-9-18(24)23(17)11-15-5-7-16(20)8-6-15/h5-8,14,17H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSCKHFQNRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(1-methylpiperidin-4-yl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5419997.png)
![N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)-2-furamide](/img/structure/B5420092.png)
